molecular formula C11H22ClNO3 B8601548 2-Methyl pentyl aminolevulinate hydrochloride

2-Methyl pentyl aminolevulinate hydrochloride

Cat. No.: B8601548
M. Wt: 251.75 g/mol
InChI Key: UVJCZGZHUTXROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl pentyl aminolevulinate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a ketone group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl pentyl aminolevulinate hydrochloride typically involves the esterification of 5-amino-4-oxopentanoic acid with 2-methyl-1-pentanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Methyl pentyl aminolevulinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl pentyl aminolevulinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl pentyl aminolevulinate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-oxopentanoate Hydrochloride: Similar structure but with a methyl group instead of a pentyl group.

    5-Aminolevulinic Acid Hydrochloride: Contains an amino group and a ketone group but lacks the ester functionality.

Uniqueness

2-Methyl pentyl aminolevulinate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

IUPAC Name

2-methylpentyl 5-amino-4-oxopentanoate;hydrochloride

InChI

InChI=1S/C11H21NO3.ClH/c1-3-4-9(2)8-15-11(14)6-5-10(13)7-12;/h9H,3-8,12H2,1-2H3;1H

InChI Key

UVJCZGZHUTXROP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)CCC(=O)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 2-methyl-1-pentanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 3.5 h. The yield was 1.43 g (95%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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